molecular formula C6H9F2N3 B13155336 2,2-Difluoro-3-(1H-pyrazol-1-yl)propan-1-amine

2,2-Difluoro-3-(1H-pyrazol-1-yl)propan-1-amine

Cat. No.: B13155336
M. Wt: 161.15 g/mol
InChI Key: NMIDSKBDUAMJEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Difluoro-3-(1H-pyrazol-1-yl)propan-1-amine is a fluorinated organic compound that features a pyrazole ring attached to a difluoropropylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-3-(1H-pyrazol-1-yl)propan-1-amine typically involves the reaction of a pyrazole derivative with a difluoropropylamine precursor. One common method involves the nucleophilic substitution reaction where the pyrazole ring is introduced to the difluoropropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-3-(1H-pyrazol-1-yl)propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

2,2-Difluoro-3-(1H-pyrazol-1-yl)propan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-(1H-pyrazol-1-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluoro-3-(1H-pyrazol-1-yl)propan-1-amine is unique due to its specific fluorination pattern and the presence of the pyrazole ring. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C6H9F2N3

Molecular Weight

161.15 g/mol

IUPAC Name

2,2-difluoro-3-pyrazol-1-ylpropan-1-amine

InChI

InChI=1S/C6H9F2N3/c7-6(8,4-9)5-11-3-1-2-10-11/h1-3H,4-5,9H2

InChI Key

NMIDSKBDUAMJEW-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)CC(CN)(F)F

Origin of Product

United States

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